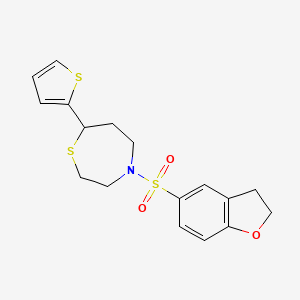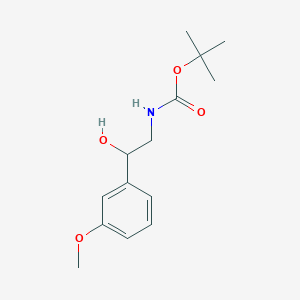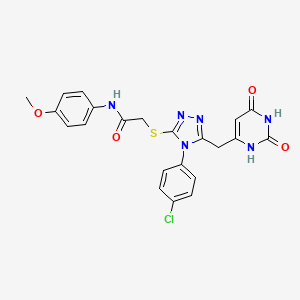
(Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H14N2O4S2 and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Potential and Synthetic Development
Thiazolidine derivatives, including the core structure related to "(Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one," have been synthesized and explored for their significant biological potential. These compounds have been part of research studies since the mid-19th century, demonstrating a wide range of pharmacological activities. Their synthesis has evolved with advancements in green chemistry and environmental awareness, aiming to reduce the environmental impact of chemical synthesis. The biological potential of these compounds includes antimicrobial, anticancer, and anti-inflammatory activities, making them valuable in medicinal chemistry and therapeutic applications (Santos, Silva, & Junior, 2018).
Bioactivity and Pharmacological Applications
Recent studies have focused on the bioactivity of thiazolidin-4-ones, revealing their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, suggesting a potential for structural optimization to develop more efficient drug agents. This insight helps in the rational design of new small molecules with biological activity, particularly among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).
Propiedades
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-24-10-7-8-13(14(9-10)25-2)21-18(23)16(27-19(21)26)15-11-5-3-4-6-12(11)20-17(15)22/h3-9,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRVMEUAPVXLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)
![1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B2794332.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide](/img/structure/B2794340.png)


![3-(4-Methanesulfonylphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2794344.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2794345.png)
